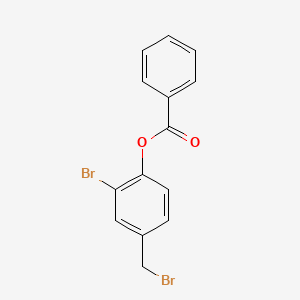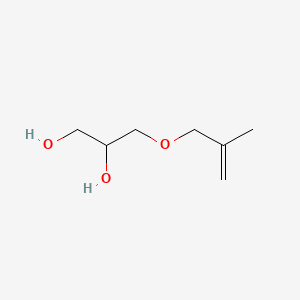
3-(2-Methylallyloxy)-1,2-propanediol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2-Methylallyloxy)-1,2-propanediol is an organic compound with the molecular formula C7H14O3. It is a colorless, volatile liquid with a sweet, fruity odor. This compound is used in various chemical and industrial applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Methylallyloxy)-1,2-propanediol typically involves the reaction of 2-methylallyl alcohol with glycidol under basic conditions. The reaction proceeds through the nucleophilic attack of the hydroxyl group of glycidol on the allylic carbon of 2-methylallyl alcohol, forming the desired product.
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors. This method ensures better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
3-(2-Methylallyloxy)-1,2-propanediol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into corresponding alcohols using reducing agents such as lithium aluminum hydride.
Substitution: The hydroxyl groups in the compound can be substituted with other functional groups using reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Thionyl chloride in the presence of pyridine.
Major Products Formed
Oxidation: Aldehydes or carboxylic acids.
Reduction: Alcohols.
Substitution: Alkyl halides.
Applications De Recherche Scientifique
3-(2-Methylallyloxy)-1,2-propanediol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Employed in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 3-(2-Methylallyloxy)-1,2-propanediol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as a substrate for enzymatic reactions, leading to the formation of various metabolites. These interactions can modulate biochemical pathways and influence cellular functions.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(2-Methylallyloxy)ethanol: Similar in structure but with a different hydroxyl group arrangement.
3-(2-Methylallyloxy)benzaldehyde: Contains an aromatic ring, making it structurally distinct.
Uniqueness
3-(2-Methylallyloxy)-1,2-propanediol is unique due to its specific hydroxyl group arrangement and the presence of an allyloxy group. This unique structure imparts distinct chemical properties, making it suitable for specialized applications in various fields.
Propriétés
Numéro CAS |
64049-44-1 |
|---|---|
Formule moléculaire |
C7H14O3 |
Poids moléculaire |
146.18 g/mol |
Nom IUPAC |
3-(2-methylprop-2-enoxy)propane-1,2-diol |
InChI |
InChI=1S/C7H14O3/c1-6(2)4-10-5-7(9)3-8/h7-9H,1,3-5H2,2H3 |
Clé InChI |
HALWGCIWQTXDID-UHFFFAOYSA-N |
SMILES canonique |
CC(=C)COCC(CO)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


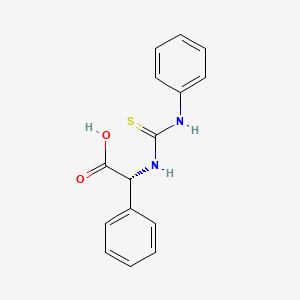
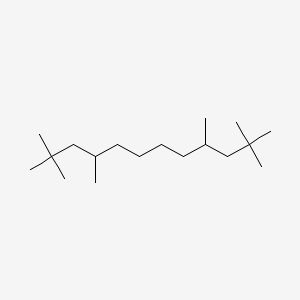
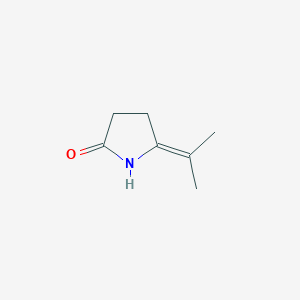
![Bicyclo[2.2.1]hept-5-en-2-one, 7-(methoxymethyl)-](/img/structure/B13809407.png)

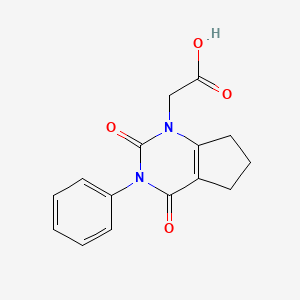
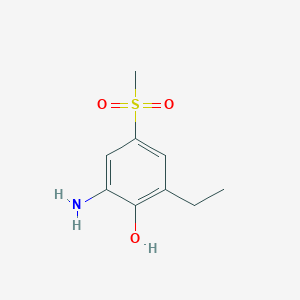
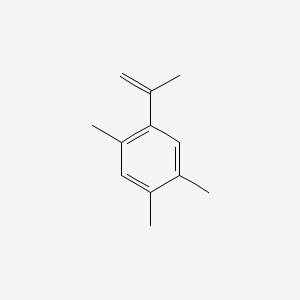
![5'-Bromo-2',3'-dihydro-1'H-spiro[cyclopentane-1,4'-isoquinoline]](/img/structure/B13809440.png)
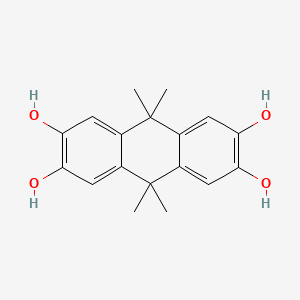
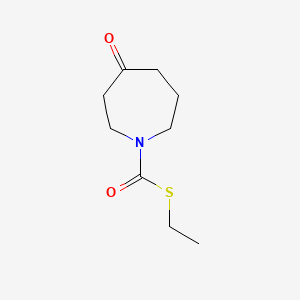
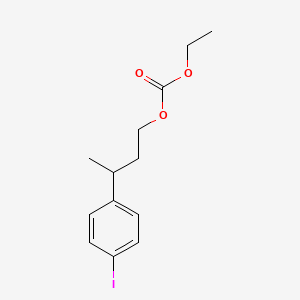
![3,5-Dibromo-2-[(4-butan-2-yloxybenzoyl)carbamothioylamino]benzoic acid](/img/structure/B13809463.png)
